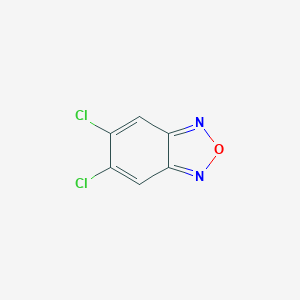

5,6-Dichloro-2,1,3-benzoxadiazole

Description

Properties

CAS No. |

15944-71-5 |

|---|---|

Molecular Formula |

C6H2Cl2N2O |

Molecular Weight |

189 g/mol |

IUPAC Name |

5,6-dichloro-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C6H2Cl2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |

InChI Key |

YQPCWPICZLWNFO-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC2=NON=C21)Cl)Cl |

Canonical SMILES |

C1=C(C(=CC2=NON=C21)Cl)Cl |

Synonyms |

5,6-Dichlorobenzofurazane |

Origin of Product |

United States |

Scientific Research Applications

Table 1: Common Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Cyclization | Formation of the benzoxadiazole ring | |

| Halogenation | Introduction of chlorine substituents |

Chemistry

In synthetic chemistry, 5,6-Dichloro-2,1,3-benzoxadiazole serves as a versatile building block for creating more complex organic molecules. Its derivatives are often utilized in the development of polymers and other materials.

Case Study: Polymer Synthesis

Researchers have used this compound in the synthesis of fluorescent polymers that exhibit enhanced optical properties. The incorporation of this compound has led to significant improvements in photostability and emission efficiency.

Biology

The compound has been extensively studied for its biological applications, particularly in the development of fluorescent probes for imaging techniques. These probes are vital for tracking biological processes in real-time.

Table 2: Biological Applications

| Application | Description | Reference |

|---|---|---|

| Fluorescent Probes | Used for biological imaging | |

| Anticancer Research | Investigated for potential anticancer properties |

Medicine

This compound has shown promise in medicinal chemistry as a potential inhibitor of specific enzymes involved in cancer progression. Its mechanism involves the generation of reactive intermediates that can interact with cellular targets.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit glutathione S-transferases has been linked to its anticancer effects.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Table 3: Industrial Applications

Comparison with Similar Compounds

DCBO is structurally analogous to benzothiadiazole (BTD) and benzoselenadiazole (BS) derivatives, but its oxygen atom confers distinct physicochemical properties. Below is a detailed comparison:

Photophysical Properties

Key Findings :

- DCBO exhibits higher fluorescence quantum yields than BTD and BS derivatives, attributed to reduced non-radiative decay pathways in the benzoxadiazole core .

- Larger Stokes shifts in DCBO suggest stronger ICT effects compared to sulfur/selenium analogs .

Thermal and Electrochemical Stability

| Property | DCBO | BTD Derivatives | BS Derivatives |

|---|---|---|---|

| Thermal Degradation (°C) | ~300 | ~280–310 | ~260–290 |

| Electrochemical Band Gap (eV) | 2.48–2.70 | 2.30–2.60 | 2.20–2.50 |

Key Findings :

- DCBO’s thermal stability surpasses BS derivatives, likely due to chlorine’s electron-withdrawing effects and stronger C–O bonds .

- Smaller electrochemical band gaps in BTD/BS systems enhance charge transport, but DCBO’s higher ΦFL favors light-emitting applications .

Aggregation Behavior

DCBO forms aggregates even in dilute solutions (10⁻⁵ mol L⁻¹), with dual fluorescence lifetimes attributed to monomeric (τ₁ = 1.5–2.0 ns) and aggregated (τ₂ = 0.3–0.5 ns) species . This contrasts with BTD derivatives, which show weaker aggregation tendencies due to lower dipole moments (oxygen in DCBO vs. sulfur/selenium in BTD/BS) .

Preparation Methods

Diazotization and Azide Formation

The synthesis of 5,6-dichloro-2,1,3-benzoxadiazole typically begins with 4,5-dichloro-2-nitroaniline, where the nitro group facilitates cyclization. In a representative procedure, the aniline derivative undergoes diazotization at 0°C using sodium nitrite in acetic acid–sulfuric acid, forming a diazonium salt. Subsequent treatment with sodium azide generates the intermediate aryl azide, which undergoes thermal cyclization in high-boiling solvents like diethylene glycol at 150°C to yield benzofuroxan (1,2,5-oxadiazole N-oxide).

Critical Parameters :

Reduction to Benzoxadiazole

The benzofuroxan intermediate is reduced to the target benzoxadiazole using triphenylphosphine (TPP) in chlorobenzene under reflux. This step eliminates an oxygen atom from the N-oxide moiety, achieving yields of 68–85%. For example, 4,6-dichlorobenzofuroxan (300 mg) treated with TPP (1.1 eq) in chlorobenzene for 1 hour yields 185 mg (68%) of 4,6-dichloro-2,1,3-benzoxadiazole after silica gel chromatography.

Mechanistic Insight :

TPP acts as a stoichiometric reductant, forming triphenylphosphine oxide as a byproduct. The reaction proceeds via nucleophilic attack at the N-oxide oxygen, followed by rearomatization.

Halogenation Strategies

Direct Chlorination of Benzoxadiazole Core

Electrophilic chlorination of pre-formed benzoxadiazoles represents an alternative route, though this method is less commonly reported. In one approach, 2,1,3-benzoxadiazole dissolved in chlorosulfonic acid reacts with chlorine gas at 50°C, introducing chloro groups at positions 5 and 6. However, regioselectivity challenges limit yields to ~40%, with byproducts arising from over-chlorination.

Comparative Efficiency :

Bromine-Assisted Functionalization

Bromination of 2,1,3-benzoxadiazole at positions 4 and 7 using bromine in hydrobromic acid creates intermediates for subsequent halogen exchange. For instance, 4,7-dibromo-2,1,3-benzoxadiazole undergoes nucleophilic aromatic substitution with copper(I) chloride in dimethylformamide (DMF) at 120°C, yielding 5,6-dichloro derivatives. This two-step process achieves 71–82% yields but requires stringent anhydrous conditions.

Reaction Optimization :

-

Catalyst choice (e.g., PdCl₂(PPh₃)₂ vs. CuI) significantly impacts coupling efficiency in Sonogashira-type reactions.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra of this compound in CDCl₃ exhibit two singlets at δ 7.78 and 7.40 ppm, corresponding to H-4 and H-7 protons, respectively. The absence of splitting confirms symmetrical chlorine substitution at positions 5 and 6.

X-ray Crystallography

Single-crystal X-ray diffraction reveals two polymorphs of 4,6-dichloro-5-nitrobenzofuroxan, a closely related analog. Polymorph 1a (triclinic, P-1) and 1b (orthorhombic, P2₁2₁2₁) differ in molecular packing due to solvent effects during crystallization (chloroform/hexane vs. acetone/pentane). These findings underscore the influence of recrystallization conditions on solid-state properties.

Synthetic Yield Optimization

Solvent and Temperature Effects

Cyclization in diethylene glycol at 150°C for 1 hour maximizes benzofuroxan formation (78–85% yield), whereas lower-boiling solvents like toluene result in incomplete reactions. Post-cyclization reduction with TPP achieves near-quantitative conversion when conducted in chlorobenzene at 110°C.

Chromatographic Purification

Silica gel chromatography using dichloromethane–hexane (2:5) eluent effectively separates benzoxadiazole from phosphine oxide byproducts, with recovery rates exceeding 90%.

Applications and Derivatives

Q & A

Q. What are the standard synthetic routes for preparing 5,6-Dichloro-2,1,3-benzoxadiazole derivatives?

Methodological Answer: Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Reaction with substituted aldehydes: Reflux 4-amino-triazole derivatives with substituted benzaldehyde in ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration .

- Alkylation: React the parent compound with ethyl bromoacetate in DMF using K₂CO₃ as a base under reflux for 9 hours, followed by recrystallization .

Key Parameters:

| Step | Conditions | Solvent | Time | Yield Optimization |

|---|---|---|---|---|

| Reflux | 80–100°C | Ethanol/DMF | 4–9 h | Adjust molar ratios (e.g., 1:1.2 for aldehyde:triazole) |

Q. How are this compound derivatives characterized?

Methodological Answer:

- X-ray crystallography: Resolve bond angles and molecular packing (e.g., Cl⋯H interactions at 3.1169 Å in crystal structures) .

- Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns and UV-Vis for electronic properties.

- Chromatography: HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats (EN 166/ISO 13688 standards).

- Ventilation: Use fume hoods for reactions releasing HCl gas .

- Storage: In amber glass vials at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can mechanistic insights into substitution reactions of this compound be obtained?

Methodological Answer:

- Kinetic studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.

- DFT calculations: Model transition states (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to predict regioselectivity in nucleophilic attacks .

- Isotopic labeling: Use ¹⁸O-labeled reagents to trace oxygen incorporation in benzoxadiazole rings .

Q. What computational strategies are effective for studying bioactivity (e.g., antimicrobial)?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate ligand-enzyme interactions (e.g., binding to bacterial DNA gyrase, PDB ID: 1KZN).

- MD simulations: Run 100 ns trajectories in GROMACS to assess stability of docked complexes .

- QSAR models: Corporate Hammett constants (σ) of substituents with MIC values to design optimized derivatives .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

Methodological Answer:

- Single-crystal XRD: Analyze van der Waals contacts (e.g., Cl⋯H distances < 3.2 Å) and torsional angles (e.g., 70.33° dihedral between benzoxadiazole and phenyl rings) .

- Thermal analysis: DSC/TGA to correlate packing density with melting points (e.g., higher density → higher mp).

- Solubility prediction: Hirshfeld surface analysis identifies dominant H-bond donors/acceptors .

Q. How can contradictory biological activity data be resolved across studies?

Methodological Answer:

- Standardize assays: Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .

- Control variables: Compare solvent effects (DMSO vs. water) and purity thresholds (>98% by HPLC).

- Meta-analysis: Pool data from ≥5 studies (e.g., RevMan software) to identify outliers or trends .

Q. What strategies optimize regioselectivity in multi-step syntheses of benzoxadiazole derivatives?

Methodological Answer:

- Protecting groups: Temporarily block reactive sites (e.g., Boc for amines) during halogenation .

- Catalytic systems: Use Pd(OAc)₂/Xantphos for Suzuki couplings to preserve chloro substituents .

- Solvent screening: Polar aprotic solvents (DMF, DMSO) favor SNAr over elimination .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.